Absolute Selectivity for ADAR2 over ADA: 8-Azanebularine vs. Nebularine and Coformycin
In a direct comparison of free nucleoside inhibitors against the ADAR2 enzyme, 8-azanebularine exhibits measurable inhibition, while the classic ADA inhibitors nebularine and coformycin show no activity whatsoever [1]. This demonstrates that the ADAR2 active site is uniquely tolerant of 8-azanebularine, a finding that directly contradicts the expectation set by ADA pharmacology [2].
| Evidence Dimension | Enzyme Inhibition (ADAR2) |
|---|---|
| Target Compound Data | IC50 = 15 ± 3 mM |
| Comparator Or Baseline | Nebularine: No inhibition observed; Coformycin: No inhibition observed |
| Quantified Difference | Measurable inhibition vs. complete lack of inhibition |
| Conditions | In vitro enzyme assay with free nucleosides; pH 7.5, 30°C |
Why This Matters
This evidence eliminates nebularine and coformycin as viable tools for ADAR studies, establishing 8-azanebularine as the essential starting point for any research program requiring small-molecule modulation of ADAR2.
- [1] National Centre for Text Mining (NaCTeM). (n.d.). ADAR - FACTA Search. Result: '...8-azanebularine, as the free nucleoside, inhibits the ADAR2 reaction (IC(50) = 15 +/- 3 mM) with no inhibition observed with nebularine or coformycin.' View Source
- [2] Shewach, D. S., Krawczyk, S. H., Acevedo, O. L., & Townsend, L. B. (1992). Investigations into the Origin of the Molecular Recognition of Several Adenosine Deaminase Inhibitors. Journal of Medicinal Chemistry. View Source
